molecular formula C15H11N3O2 B8445806 2,6-bis(1-oxidopyridin-1-ium-2-yl)pyridine

2,6-bis(1-oxidopyridin-1-ium-2-yl)pyridine

Cat. No. B8445806
M. Wt: 265.27 g/mol
InChI Key: CUVNKBIVWLZHKW-UHFFFAOYSA-N
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Patent
US05324825

Procedure details

2,2';6',2"-Terpyridine-N,N"-dioxide (7a) (0.96 g, 3.6 mmol) was suspended in dichloromethane (10 ml). N,N-dimethylcarbamyl chloride (0.95 g, 8.8 mmol) and trimethylsilyl cyanide (1.26 g, 12.7 mmol) were added. After stirring for two weeks at room temperature, 10% potassium carbonate was added until the solution was neutral. The phases were separated and the water phase was extracted with chloroform. The chloroform was evaporated and the residue was crystallized from a mixture of acetonitrile and tetrahydrofurane.
Quantity
0.96 g
Type
reactant
Reaction Step One
Quantity
0.95 g
Type
reactant
Reaction Step Two
Quantity
1.26 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]1([O-])[C:2]([C:7]2[CH:12]=[CH:11][CH:10]=[C:9]([C:13]3[N+:14]([O-])=[CH:15][CH:16]=[CH:17][CH:18]=3)[N:8]=2)=[CH:3][CH:4]=[CH:5][CH:6]=1.C[N:22]([CH3:26])C(Cl)=O.C[Si]([C:31]#[N:32])(C)C.C(=O)([O-])[O-].[K+].[K+]>ClCCl>[C:31]([C:6]1[N:1]=[C:2]([C:7]2[CH:12]=[CH:11][CH:10]=[C:9]([C:13]3[CH:18]=[CH:17][CH:16]=[C:15]([C:26]#[N:22])[N:14]=3)[N:8]=2)[CH:3]=[CH:4][CH:5]=1)#[N:32] |f:3.4.5|

Inputs

Step One
Name
Quantity
0.96 g
Type
reactant
Smiles
[N+]=1(C(=CC=CC1)C1=NC(=CC=C1)C=1[N+](=CC=CC1)[O-])[O-]
Step Two
Name
Quantity
0.95 g
Type
reactant
Smiles
CN(C(=O)Cl)C
Name
Quantity
1.26 g
Type
reactant
Smiles
C[Si](C)(C)C#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for two weeks at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the water phase was extracted with chloroform
CUSTOM
Type
CUSTOM
Details
The chloroform was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was crystallized from a mixture of acetonitrile and tetrahydrofurane

Outcomes

Product
Name
Type
Smiles
C(#N)C1=CC=CC(=N1)C1=NC(=CC=C1)C1=NC(=CC=C1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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